molecular formula C6H9N3O2 B1422537 methyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 1093967-39-5

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No. B1422537
M. Wt: 155.15 g/mol
InChI Key: AXUGRGMAYULTQT-UHFFFAOYSA-N
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Description

“Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one study synthesized twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study demonstrated the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “methyl 2-(3-amino-1H-pyrazol-1-yl)acetate” can be analyzed using various techniques such as 1H NMR, 13C NMR, and HRMS . The compound’s structure can also be determined by X-ray diffraction .


Chemical Reactions Analysis

Pyrazole-containing compounds can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions . They can also undergo oxidation reactions to form o-quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-(3-amino-1H-pyrazol-1-yl)acetate” can be determined using various techniques. For instance, the melting point can be determined . The compound’s properties can also be analyzed using 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of bipyrazolic derivatives, closely related to methyl 2-(3-amino-1H-pyrazol-1-yl)acetate, as corrosion inhibitors. These compounds have shown significant protection against the corrosion of steel in acidic solutions. The mechanism of protection was identified as cathodic inhibition, facilitated by the adsorption of the compounds on the metal surface following the Langmuir adsorption isotherm model. Quantum chemical calculations corroborated the experimental findings, linking the molecular structure to the inhibition efficiency (Missoum et al., 2013).

Catalytic Properties

Pyrazole-based ligands, derivatives of the mentioned compound, have been synthesized and analyzed for their catalytic properties. These ligands, when complexed with copper (II), showed promising results in the catalytic oxidation of catechol to quinone under ambient conditions. The rate of oxidation varied depending on the ligand complex, highlighting the impact of molecular structure on catalytic activity (Boussalah et al., 2009).

Antimicrobial Activity

New derivatives of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated activity against common pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that specific modifications on the pyrazole ring enhance the antibacterial effectiveness, suggesting potential for these compounds as novel antimicrobial agents (Asif et al., 2021).

Antioxidant Activity

The antioxidant properties of pyrazole-acetamide derivatives, related to the core structure of interest, were investigated. These compounds were synthesized and characterized, showing significant antioxidant activity in vitro. The study highlights the potential of these derivatives in combating oxidative stress-related disorders, with the molecular framework of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate serving as a versatile scaffold for designing antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUGRGMAYULTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

CAS RN

1093967-39-5
Record name methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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